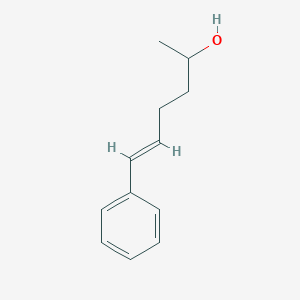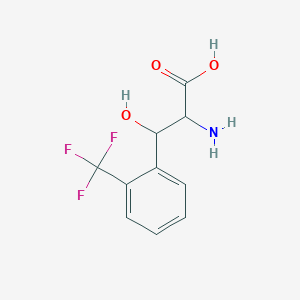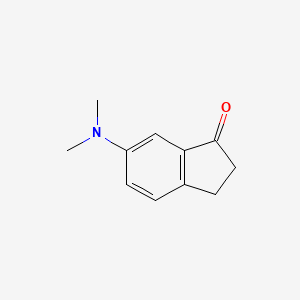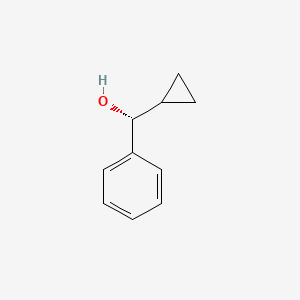
(R)-cyclopropyl(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-cyclopropyl(phenyl)methanol is an organic compound characterized by a cyclopropyl group attached to a phenyl ring, with a hydroxyl group (-OH) bonded to the carbon atom of the cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(phenyl)methanol can be achieved through several methods. One common approach involves the reduction of cyclopropyl(phenyl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of ®-cyclopropyl(phenyl)methanol may involve catalytic hydrogenation of cyclopropyl(phenyl)ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high yield and efficiency, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-cyclopropyl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclopropyl(phenyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the hydroxyl group can lead to the formation of cyclopropyl(phenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cyclopropyl(phenyl)methyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: Cyclopropyl(phenyl)ketone.
Reduction: Cyclopropyl(phenyl)methane.
Substitution: Cyclopropyl(phenyl)methyl chloride.
Aplicaciones Científicas De Investigación
®-cyclopropyl(phenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of ®-cyclopropyl(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylmethanol (Benzyl alcohol): Lacks the cyclopropyl group, leading to variations in steric and electronic effects.
Cyclopropyl(phenyl)ketone: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
Uniqueness
®-cyclopropyl(phenyl)methanol is unique due to the presence of both cyclopropyl and phenyl groups, which impart distinct steric and electronic properties. This combination enhances its utility in asymmetric synthesis and as a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(R)-cyclopropyl(phenyl)methanol |
InChI |
InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t10-/m0/s1 |
Clave InChI |
GOXKCYOMDINCCD-JTQLQIEISA-N |
SMILES isomérico |
C1CC1[C@H](C2=CC=CC=C2)O |
SMILES canónico |
C1CC1C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


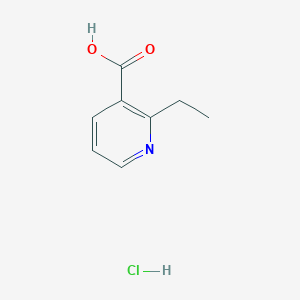
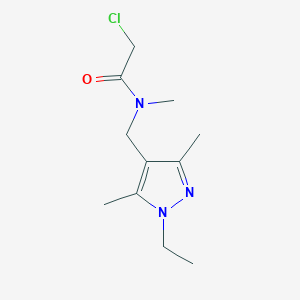




![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
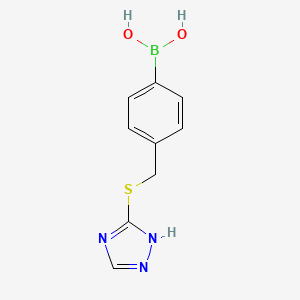
![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
![2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15315240.png)
